2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is an organic compound with the molecular formula C20H26N2O4P2 and a molecular weight of 420.38 g/mol . This compound is part of the phosphoryl acetic acid hydrazide family and is known for its unique structural properties, which make it a valuable subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate typically involves the reaction of diphenylphosphoryl acetic acid hydrazide with diallylphosphinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl and hydrazide groups enable it to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl acetic acid hydrazide: Shares the phosphoryl acetic acid hydrazide core structure but lacks the diallylphosphinate group.
Isatin derivatives: Hybrid compounds based on isatin and phosphoryl acetic acid hydrazide, known for their diverse biological activities.
Sterically hindered phenols: Compounds with bulky phenolic groups that exhibit unique chemical and biological properties.
Uniqueness
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is unique due to its combination of phosphoryl, hydrazide, and diallylphosphinate groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C20H26N2O4P2 |
---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
bis(prop-2-enyl)phosphinic acid;2-diphenylphosphorylacetohydrazide |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10H,11,15H2,(H,16,17);3-4H,1-2,5-6H2,(H,7,8) |
InChI-Schlüssel |
WQCRONXEXWDVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCP(=O)(CC=C)O.C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.